N-(4-(トリフルオロメトキシ)フェニル)-6,7-ジヒドロ-5H-ピラゾロ[5,1-b][1,3]オキサジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C14H12F3N3O3 and its molecular weight is 327.263. The purity is usually 95%.
BenchChem offers high-quality N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
エレクトロクロミックデバイス
この化合物は、ポリジチエニルピロール(PTTPP、P(TTPP-co-DTC)、およびP(TTPP-co-DTP)の合成に使用され、これらはエレクトロクロミックデバイスの有望なアノード材料です . これらのポリマーの側鎖に電子求引性のトリフルオロメトキシユニットを導入すると、HOMOおよびLUMOエネルギーレベルが低下し、PTTPPフィルムは、還元状態から酸化状態までさまざまな色を表示できます .
ヒト可溶性エポキシドヒドロラーゼ阻害剤
疎水性4-(トリフルオロメトキシ)フェニルフラグメントを含む一連のN, N'-二置換ビスウレアが合成され、ヒト可溶性エポキシドヒドロラーゼの阻害剤として有望であることが判明しました . この化合物は、これらの阻害剤の設計において構造フラグメントとして頻繁に導入されます .
有機ビルディングブロック
化合物の誘導体である4-(トリフルオロメトキシ)フェニルヒドラジン塩酸塩は、有機ビルディングブロックとして使用されます .
ピラゾール含有ビスホスホネートエステルの合成
4-(トリフルオロメトキシ)フェニルヒドラジン塩酸塩は、ピラゾール含有ビスホスホネート(N-BPs)エステルの合成に使用できます .
老化に関連する生物学的プロセスの研究
4-(トリフルオロメトキシ)フェニル基を含む化合物は、老化に関連する生物学的プロセスの研究に役立つ可能性があります .
殺虫剤または殺虫剤
2-{2-(4-シアノフェニル)-1-[3-(トリフルオロメチル)フェニル]エチリデン}-N-[4-(トリフルオロメトキシ)フェニル]ヒドラジンカルボキサミドは、この化合物の別の誘導体であり、殺虫剤(または殺虫剤)として使用され、有害な昆虫やげっ歯類の電位依存性ナトリウムチャネルを遮断することによって作用します .
作用機序
Target of Action
N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound that has been synthesized as a potential inhibitor of human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes .
Mode of Action
The compound N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide interacts with its target, sEH, by forming additional hydrogen bonds in the active site of the enzyme . This interaction inhibits the activity of sEH, preventing it from metabolizing EETs .
Biochemical Pathways
By inhibiting sEH, N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide affects the metabolic pathway of EETs . EETs are involved in various physiological processes, including inflammation, blood pressure regulation, and angiogenesis . Therefore, the inhibition of sEH can potentially influence these processes.
Pharmacokinetics
The compound’s lipophilic nature, suggested by the presence of a 4-(trifluoromethoxy)phenyl fragment , may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide’s action are largely dependent on its inhibition of sEH . By preventing the metabolism of EETs, this compound can potentially modulate the physiological processes that EETs are involved in, such as inflammation and blood pressure regulation .
生物活性
N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, a novel compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[5,1-b][1,3]oxazine core substituted with a trifluoromethoxy group. Its chemical formula is C14H13F3N4O2 with a molecular weight of approximately 341.28 g/mol . The trifluoromethoxy group enhances the lipophilicity and biological activity of the compound by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exhibits potent anticancer properties. In vitro assays showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on key enzymes involved in various physiological processes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, making this compound a candidate for treating Alzheimer's disease. In vitro studies reported IC50 values indicating moderate inhibition of AChE activity .
- Carbonic Anhydrase : The compound has shown promise as an inhibitor of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance and is implicated in several diseases including glaucoma and epilepsy .
The biological activity of N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can be attributed to several mechanisms:
- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways that regulate cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to increased apoptosis .
- Interaction with Nuclear Receptors : Preliminary studies indicate that it may act as a modulator of nuclear receptors such as PXR and FXR, which are involved in drug metabolism and inflammation .
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving MCF-7 cells, treatment with N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased apoptosis rates correlating with higher concentrations of the compound.
Case Study 2: Enzyme Inhibition Profile
The compound was tested against AChE using standard enzyme inhibition assays. Results indicated an IC50 value of approximately 12 μM, suggesting significant potential for cognitive enhancement therapies targeting neurodegenerative disorders.
Data Tables
特性
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)23-10-4-2-9(3-5-10)18-13(21)11-8-12-20(19-11)6-1-7-22-12/h2-5,8H,1,6-7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVZAXJKZHUUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。